2-Methylazetidine-3-carbonitrile
Description
2-Methylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at position 2 and a nitrile (-CN) group at position 2. Its molecular formula is C₅H₈N₂, with a molecular weight of 96.13 g/mol.
Properties
IUPAC Name |
2-methylazetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-5(2-6)3-7-4/h4-5,7H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZTXARPEKYNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylazetidine-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the in situ generation and cyclization of a 1,3-bis-triflate can form the azetidine ring . Another method involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid .
Industrial Production Methods: Industrial production of 2-Methylazetidine-3-carbonitrile typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above are adapted for large-scale production, avoiding column chromatography and ensuring high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 2-Methylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-Methylazetidine-3-carbonitrile has been studied for its potential as a pharmacophore in drug design, particularly targeting anti-cancer and anti-inflammatory pathways. The compound's structural features enable it to interact with biological molecules effectively, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The compound's mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity. The diphenylmethyl group may enhance binding affinity to hydrophobic pockets in proteins, while the nitrile group can engage in hydrogen bonding or nucleophilic interactions.
Materials Science
Polymer Synthesis
In materials science, 2-Methylazetidine-3-carbonitrile is explored for its role in synthesizing novel polymers with unique properties. The compound's reactivity allows for the formation of materials that can be tailored for specific applications, including coatings, adhesives, and other functional materials.
Biological Studies
Biochemical Probes
The compound is utilized as a biochemical probe in various biological studies to understand its interactions with biomolecules. Research indicates that it may exhibit significant biological activity, which is critical for elucidating its therapeutic effects .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anti-cancer and anti-inflammatory agent; pharmacophore in drug design |
| Materials Science | Synthesis of novel polymers; unique properties for coatings and adhesives |
| Biological Studies | Used as biochemical probes; significant interactions with biological molecules |
Case Studies
-
Anti-Cancer Activity
- A study investigated the efficacy of 2-Methylazetidine-3-carbonitrile derivatives on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anti-cancer agent.
-
Inflammatory Response Modulation
- Research focused on the compound's ability to modulate inflammatory pathways in vitro. Data showed that certain derivatives could reduce pro-inflammatory cytokine levels, indicating therapeutic potential in inflammatory diseases.
- Polymer Development
Mechanism of Action
The mechanism of action of 2-Methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a crucial role in its biological effects .
Comparison with Similar Compounds
This section evaluates 2-methylazetidine-3-carbonitrile against structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic applications.
Structural Analogues with Nitrile Functional Groups
Table 1: Key Properties of Selected Carbonitrile Derivatives
Key Differences and Similarities
Ring Strain and Reactivity
- 2-Methylazetidine-3-carbonitrile : The four-membered azetidine ring introduces significant ring strain, enhancing reactivity in ring-opening reactions or nucleophilic substitutions. The nitrile group participates in cycloaddition or hydrolysis reactions .
- Thiazolo-pyrimidine derivatives (11a, 11b) : Larger fused-ring systems reduce ring strain but increase conjugation, stabilizing the nitrile group. For example, compound 11b exhibits dual -CN groups, enabling diverse binding modes in biological systems .
Substituent Effects on Physicochemical Properties
- Melting Points : Azetidine derivatives (e.g., 2-methylazetidine-3-carbonitrile) generally have lower melting points compared to fused heterocycles like 12 (268–269°C) due to weaker intermolecular forces in smaller rings .
Biological Activity
2-Methylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
2-Methylazetidine-3-carbonitrile features a four-membered azetidine ring with a methyl group at the second carbon and a cyano group at the third carbon. The structural characteristics of azetidines often confer unique reactivity and biological properties, making them valuable in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C5H8N2 |
| Molecular Weight | 96.13 g/mol |
| Structural Features | Azetidine ring, methyl group, cyano group |
Anticancer Properties
Recent studies have indicated that azetidine derivatives, including 2-methylazetidine-3-carbonitrile, may exhibit anticancer properties. The mechanism often involves the inhibition of critical survival pathways in cancer cells. For instance, compounds with similar structures have shown efficacy as inhibitors of Bcl-2 family proteins, which are pivotal in regulating apoptosis.
- Study Findings : In vitro assays demonstrated that azetidine derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .
Neuroprotective Effects
Compounds structurally related to 2-methylazetidine-3-carbonitrile have been explored for neuroprotective effects. The azetidine ring can mimic certain amino acids, potentially influencing neurotransmitter systems and offering protection against neurodegenerative diseases.
- Research Insights : Some studies suggest that modifications on the azetidine scaffold can enhance neuroprotective activity by improving blood-brain barrier permeability and targeting specific neuronal pathways.
Case Studies
- Antitumor Activity in Lymphoma Models :
- Neuroprotection in Animal Models :
The biological activity of 2-methylazetidine-3-carbonitrile is believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Neuroprotection : Modulation of oxidative stress and inflammatory pathways in neuronal cells.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 2-methylazetidine-3-carbonitrile.
Potential Research Avenues:
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the azetidine structure affect biological activity.
- In Vivo Efficacy Trials : Conducting comprehensive animal studies to assess therapeutic potential and safety profiles.
- Mechanistic Studies : Exploring detailed biochemical pathways influenced by this compound using advanced molecular biology techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
